molecular formula C22H28N2O7S2 B223551 N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide

Cat. No. B223551
M. Wt: 496.6 g/mol
InChI Key: JLXQRRFYTVITNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism Of Action

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide selectively targets BTK, a key enzyme involved in B-cell receptor signaling. This pathway plays a crucial role in the development and survival of B-cells, which are responsible for producing antibodies that protect the body against infections. By inhibiting BTK, N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide blocks the activation of B-cells, leading to a reduction in the production of antibodies and the proliferation of cancer cells.

Biochemical And Physiological Effects

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and suppress the activation of immune cells, leading to a reduction in inflammation. It also has potential immunomodulatory effects, which may be useful in the treatment of autoimmune disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, like any other experimental drug, N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has limitations, including potential toxicity and lack of long-term safety data.

Future Directions

There are several potential future directions for N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer and autoimmune diseases. Another direction is the investigation of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide's potential as a treatment for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide in humans.

Synthesis Methods

The synthesis of N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide involves several steps, starting with the reaction of 4-aminophenol and 4-chlorobenzenesulfonyl chloride to form 4-(4-sulfonylphenylamino)phenol. The resulting compound is then reacted with tetrahydro-2-furanylmethylamine to form N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide.

Scientific Research Applications

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. It has also demonstrated potential therapeutic effects in autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.

properties

Product Name

N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide

Molecular Formula

C22H28N2O7S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C22H28N2O7S2/c25-32(26,23-15-19-3-1-13-29-19)21-9-5-17(6-10-21)31-18-7-11-22(12-8-18)33(27,28)24-16-20-4-2-14-30-20/h5-12,19-20,23-24H,1-4,13-16H2

InChI Key

JLXQRRFYTVITNY-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4CCCO4

Origin of Product

United States

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